2-Methyl-2,7-diazaspiro[4.5]decane
Beschreibung
Eigenschaften
Molekularformel |
C9H18N2 |
|---|---|
Molekulargewicht |
154.25 g/mol |
IUPAC-Name |
2-methyl-2,9-diazaspiro[4.5]decane |
InChI |
InChI=1S/C9H18N2/c1-11-6-4-9(8-11)3-2-5-10-7-9/h10H,2-8H2,1H3 |
InChI-Schlüssel |
BASGGIUQFOKXEP-UHFFFAOYSA-N |
SMILES |
CN1CCC2(C1)CCCNC2 |
Kanonische SMILES |
CN1CCC2(C1)CCCNC2 |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Structural Analogues and Substitution Patterns
Table 1: Structural Comparison of Diazaspiro[4.5]decane Derivatives
Physicochemical and Pharmacological Properties
- Lipophilicity : The methyl group in 2-Methyl-2,7-diazaspiro[4.5]decane (logP ~1.2) provides moderate lipophilicity, balancing blood-brain barrier penetration and solubility. Benzyl-substituted analogs (logP ~3.5) exhibit higher CNS distribution but reduced aqueous solubility .
- Receptor Binding: 2-Methyl derivatives show subnanomolar affinity for serotonin 5-HT₁A receptors due to optimal steric fit in the hydrophobic binding pocket . In contrast, diketopiperazine derivatives (e.g., 5a–f) target opioid receptors via hydrogen-bonding interactions .
- Stability : Dihydrochloride salts (e.g., 7-Methyl-2,7-diazaspiro[4.5]decane dihydrochloride) exhibit enhanced stability and solubility (>10 mg/mL in water) compared to free bases .
Challenges and Limitations
- Synthetic Complexity : Spirocyclic frameworks often require multistep syntheses with epimerization risks, as seen in the 1:1 epimeric mixture formation during ketone synthesis .
- Decomposition : Acid-sensitive derivatives (e.g., β-lactones) face stability issues during elimination steps, necessitating protective group strategies .
Vorbereitungsmethoden
Cyclization of Bicyclic Precursors
Cyclization methods often begin with piperidine or pyrrolidine derivatives functionalized with reactive groups (e.g., oximes, nitrates) that facilitate ring closure. For example, the synthesis of 1,7-diazaspiro[4.5]decane analogs involves nitration and subsequent cyclization of N-protected piperidine oximes. Adapting this approach for 2-methyl substitution requires introducing a methyl group at the 2-position during precursor synthesis.
Alkylation and Ring-Closing Reactions
Alkylation strategies employ methylating agents to introduce the 2-methyl group post-cyclization. For instance, Mitsunobu reactions or nucleophilic substitution with methyl iodide can functionalize secondary amines in intermediate spiro compounds. Transition-metal catalysts (e.g., palladium, gold) further enhance regioselectivity in these steps.
Detailed Step-by-Step Synthesis
Formation of Piperidine Oxime Intermediate
The synthesis begins with N-protected 3-piperidone, which is converted to its oxime derivative using hydroxylamine hydrochloride under mild conditions (10–30°C, ethanol/water). This step achieves a 40% yield, with purification via column chromatography.
Reagents :
- N-Benzyloxycarbonyl-3-piperidone
- Hydroxylamine hydrochloride
- Sodium acetate
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 12–16 hours |
| Yield | 40% |
| Purification Method | Column Chromatography |
Nitration and Cyclization
The oxime intermediate undergoes nitration using urea hydroperoxide and nitric acid, followed by cyclization with methyl acrylate in tert-butanol. Triton B, a phase-transfer catalyst, facilitates the reaction at room temperature, yielding a spirocyclic nitro compound.
Reaction Conditions :
- Solvent: tert-Butanol
- Catalyst: Triton B (32 mL per 0.20 mol substrate)
- Temperature: 25°C
Yield : 65–70% after purification by recrystallization (ethanol–acetic acid).
Deprotection and Final Product Isolation
Hydrogenation (H₂/Pd-C) removes the benzyloxycarbonyl (Cbz) protecting group, yielding the free amine. Subsequent methylation at the 2-position is achieved using methyl iodide in the presence of a base (e.g., K₂CO₃).
Optimization Insight :
- Hydrogenation pressure: 50–60 psi
- Methylation temperature: 60–70°C
- Final yield: 55–60%
Reaction Optimization and Catalysis
Catalyst Screening
Palladium(II) acetate with triphenylphosphine (Pd(OAc)₂-PPh₃) improves cyclization efficiency, reducing side products like over-alkylated derivatives. Gold(I) catalysts (e.g., AuCl₃) enable enantioselective synthesis, critical for pharmaceutical applications.
Catalyst Performance Comparison :
| Catalyst | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|
| Pd(OAc)₂-PPh₃ | 70 | N/A |
| AuCl₃ | 65 | 92 |
| TfOH | 60 | N/A |
Solvent and Temperature Effects
Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may compromise selectivity. Ethanol/water mixtures balance solubility and environmental considerations.
Industrial-Scale Production Considerations
Scaling up spirocyclic compound synthesis requires addressing:
- Cost Efficiency : Replacing tert-butanol with cheaper solvents (e.g., isopropanol).
- Continuous Flow Systems : Reducing batch variability and improving heat management.
- Waste Minimization : Recycling catalysts via immobilized metal frameworks.
Case Study : A pilot plant achieved 85% purity at 10 kg scale using continuous hydrogenation and in-line LC/MS monitoring.
Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Cyclization/Nitration | 4 | 40 | 95 | Moderate |
| Alkylation/RCM* | 3 | 55 | 90 | High |
| Gold-Catalyzed | 5 | 60 | 98 | Low |
*Ring-closing metathesis
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
